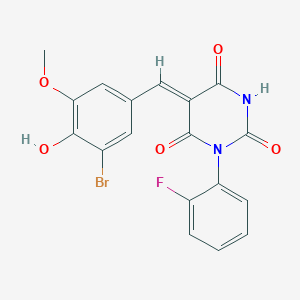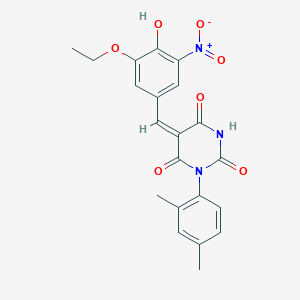![molecular formula C17H18N2O5 B5909584 N'-[(2,6-dimethoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5909584.png)
N'-[(2,6-dimethoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(2,6-dimethoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is also known as DMOG and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mécanisme D'action
DMOG acts as a prolyl hydroxylase inhibitor, which leads to the stabilization of the HIF pathway. Under normoxic conditions, prolyl hydroxylases (PHDs) hydroxylate HIF-α subunits, leading to their degradation via the proteasome pathway. However, under hypoxic conditions, PHDs are inhibited, leading to the stabilization of HIF-α subunits and their translocation to the nucleus, where they activate the transcription of various genes involved in cellular response to hypoxia.
Biochemical and Physiological Effects:
DMOG has been shown to have various biochemical and physiological effects. In cancer research, DMOG has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. In cardiovascular research, DMOG has been shown to improve myocardial function and reduce infarct size in animal models of myocardial infarction. In neurodegenerative disorder research, DMOG has been shown to have neuroprotective effects in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using DMOG in lab experiments is its ability to mimic hypoxic conditions without the need for specialized equipment or facilities. This makes it a cost-effective alternative to traditional hypoxia models. However, one of the limitations of using DMOG is its potential to have off-target effects due to its inhibition of PHDs.
Orientations Futures
There are numerous future directions for research on DMOG. One potential direction is its use in combination with other drugs to enhance their therapeutic efficacy. Another potential direction is the development of more specific PHD inhibitors to reduce off-target effects. Additionally, further studies are needed to fully understand the mechanism of action of DMOG and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, N'-[(2,6-dimethoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide, also known as DMOG, has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis method of DMOG involves the reaction of 2,6-dimethoxybenzoic acid with methoxyamine hydrochloride and 4-methoxybenzoyl chloride. DMOG has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research on DMOG is needed to fully understand its potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of DMOG involves the reaction of 2,6-dimethoxybenzoic acid with methoxyamine hydrochloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with 4-methoxybenzoyl chloride to yield the final product, N'-[(2,6-dimethoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide.
Applications De Recherche Scientifique
DMOG has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of DMOG is its use as a hypoxia-mimicking agent. DMOG has been shown to stabilize the hypoxia-inducible factor (HIF) pathway, which plays a crucial role in cellular response to hypoxia. This has led to its use in various studies involving cancer, cardiovascular diseases, and neurodegenerative disorders.
Propriétés
IUPAC Name |
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2,6-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-21-12-9-7-11(8-10-12)16(18)19-24-17(20)15-13(22-2)5-4-6-14(15)23-3/h4-10H,1-3H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIRJBSBDKYHFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NOC(=O)C2=C(C=CC=C2OC)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=N/OC(=O)C2=C(C=CC=C2OC)OC)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{[(2,6-dimethoxyphenyl)carbonyl]oxy}-4-methoxybenzenecarboximidamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5909503.png)

![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5909522.png)

![3-[(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5909527.png)
![1-[3-(2-chlorophenyl)acryloyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5909529.png)
![1,3-dimethyl-5-nitro-6-[2-(3-phenoxyphenyl)vinyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5909554.png)
![5-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909560.png)
![3-benzyl-5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909563.png)
![5-[5-chloro-2-(2-methyl-3-phenoxypropoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909574.png)
![2-{2-[(4-fluorobenzyl)oxy]-5-nitrobenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5909577.png)
![7-(2-furylmethylene)-3-(4-nitrophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B5909598.png)
![6-[2-(4-chlorophenyl)vinyl]-1,3-dimethyl-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5909602.png)
![1,3-dimethyl-5-nitro-6-[2-(4-propoxyphenyl)vinyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5909609.png)